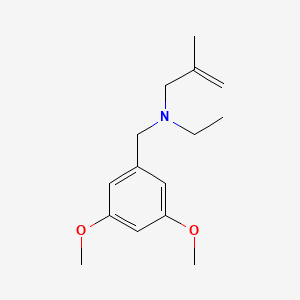
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide, also known as NDMA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. NDMA belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and antiviral properties.
Wirkmechanismus
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and acetylcholinesterase (AChE), which is involved in the pathogenesis of Alzheimer's disease. N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a relatively low toxicity compared to other sulfonamide compounds. However, N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has some limitations for lab experiments. It is relatively unstable in solution and can degrade over time, which can affect the accuracy of experimental results. N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide also has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide. One area of research is the development of new synthetic methods to improve the yield and purity of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide. Another area of research is the investigation of the potential use of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Furthermore, the development of new formulations of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide that improve its stability and solubility could also be an area of future research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide in vivo could provide valuable insights into its therapeutic potential.
Synthesemethoden
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with 4-amino-2,3-dimethylphenol in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-10-11(2)15(17)9-8-14(10)16-21(18,19)13-6-4-12(20-3)5-7-13/h4-9,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQLAGJOFFRICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6627608 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850845.png)
![3-(3-chlorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5850857.png)
![bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide](/img/structure/B5850864.png)
![3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5850870.png)

![1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5850879.png)
![N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5850884.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)
![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)

![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)
